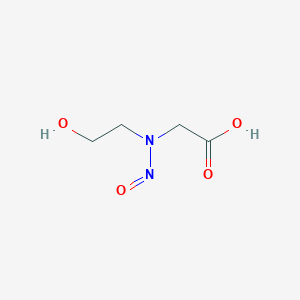

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Description

Properties

IUPAC Name |

2-[2-hydroxyethyl(nitroso)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c7-2-1-6(5-10)3-4(8)9/h7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLVGMHDHVCTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230397 | |

| Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80556-89-4 | |

| Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080556894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMN)

Introduction: The Significance of a Metabolite

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMN), also known as N-Nitroso-(2-hydroxyethyl)glycine, is a significant metabolite of the carcinogenic compound N-Nitrosodiethanolamine (NDELA)[1]. NDELA is a well-documented contaminant found in various consumer products, including cosmetics, metalworking fluids, and tobacco smoke, and is classified as reasonably anticipated to be a human carcinogen[2][3][4]. The bioactivation of NDELA proceeds via metabolic pathways, including β-oxidation, which leads to the formation of HECMN[1][5].

Understanding the properties of HECMN is crucial for toxicological studies, risk assessment, and the development of sensitive analytical methods to monitor exposure to its parent compound, NDELA. The availability of a pure analytical standard of HECMN is paramount for this research. This guide provides a comprehensive, field-proven approach to the logical synthesis, purification, and rigorous characterization of HECMN, grounded in established chemical principles and analytical standards.

Section 1: Chemical Profile of HECMN

A foundational understanding of the target molecule's properties is essential before embarking on its synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₄ | [6] |

| Molecular Weight | 148.12 g/mol | [6] |

| IUPAC Name | 2-[2-hydroxyethyl(nitroso)amino]acetic acid | [6] |

| CAS Number | 80556-89-4 | [6] |

| Predicted Boiling Point | 449.1±30.0 °C | [7] |

| Predicted Density | 1.46±0.1 g/cm³ | [7] |

| Physical Appearance | Predicted to be a viscous oil or low-melting solid | [1][5] |

Section 2: Rationale for the Synthetic Strategy

The synthesis of N-nitrosamines is a well-established chemical transformation, typically involving the reaction of a secondary amine with a nitrosating agent under controlled acidic conditions[5][8]. The core of this process is the in-situ formation of the nitrosating species, nitrous acid (HNO₂), from a nitrite salt, most commonly sodium nitrite (NaNO₂).

Our strategy is therefore a two-step process designed for control and purity:

-

Synthesis of the Precursor: First, we synthesize the secondary amine precursor, N-(2-hydroxyethyl)glycine. This approach is superior to attempting to selectively oxidize NDELA, which would likely result in a mixture of products that are difficult to separate.

-

Controlled Nitrosation: We then subject the purified precursor to a carefully controlled nitrosation reaction to yield the target HECMN. This ensures a high conversion rate and minimizes the formation of undesirable byproducts.

This bottom-up approach provides the highest probability of obtaining a pure final product, which is critical for its use as an analytical standard.

Section 3: Detailed Synthesis and Purification Protocol

Safety Precaution: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste must be quenched and disposed of according to institutional safety guidelines.

Part A: Synthesis of N-(2-hydroxyethyl)glycine (Precursor)

This protocol is based on the principles of reductive amination.

Materials:

-

Glyoxylic acid (50% in water)

-

2-Aminoethanol (Ethanolamine)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve 2-aminoethanol (1.0 eq) in methanol.

-

Imine Formation: Slowly add glyoxylic acid (1.0 eq) to the cooled solution. Stir the mixture for 2 hours at 0-5°C to allow for the formation of the intermediate imine.

-

Reduction: While maintaining the temperature at 0-5°C, add sodium borohydride (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Quenching: Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases.

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Adjust the pH of the remaining aqueous solution to ~7 with NaOH. The resulting solution contains the sodium salt of N-(2-hydroxyethyl)glycine and can be used directly in the next step after filtration to remove borate salts.

Part B: Nitrosation to form this compound (HECMN)

Materials:

-

Aqueous solution of N-(2-hydroxyethyl)glycine sodium salt (from Part A)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (1M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Reaction Setup: Cool the aqueous solution of the precursor from Part A to 0-5°C in an ice bath.

-

Acidification: Slowly adjust the pH of the solution to approximately 3-4 by adding 1M HCl dropwise. This step is critical as nitrosation is most efficient under mildly acidic conditions[5][9].

-

Nitrosation: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Stir the reaction at 0-5°C for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if a suitable standard is available, or the reaction can be assumed to proceed to completion.

-

Extraction: Once the reaction is complete, extract the aqueous mixture three times with dichloromethane. The organic layers contain the HECMN product.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude HECMN product, likely as a yellow to brown viscous oil[3][5].

Part C: Purification by Column Chromatography

Rationale: The polarity of HECMN, imparted by its hydroxyl and carboxylic acid groups, makes silica gel column chromatography an effective purification method[10][11].

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: Ethyl acetate, Hexane, Methanol

-

TLC plates

Step-by-Step Protocol:

-

Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

-

Sample Loading: Dissolve the crude HECMN in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A typical gradient might start with 100% ethyl acetate and gradually increase the percentage of methanol (e.g., 0% to 10% methanol in ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC, visualizing with a suitable stain (e.g., potassium permanganate).

-

Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain purified HECMN.

Section 4: Comprehensive Characterization and Analysis

A multi-faceted analytical approach is required to unambiguously confirm the identity, structure, and purity of the synthesized HECMN. This constitutes a self-validating system where orthogonal techniques corroborate the final result.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and impurities. A reversed-phase method is suitable for polar nitrosamines[12][13].

Instrumentation and Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., XSelect HSS T3, 150 x 4.6 mm, 3.5 µm)[12] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 230 nm (for the n→π* transition of the nitroso group) |

| Sample Prep | Dissolve purified HECMN in Mobile Phase A at ~1 mg/mL |

Expected Outcome: A single major peak with >95% purity by area percentage. The retention time will be specific to HECMN under these conditions.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS provides definitive confirmation of the molecular weight of the synthesized compound, linking the HPLC peak to the correct mass[14][15].

Instrumentation and Conditions:

-

Use the same LC conditions as described in Protocol 1.

-

Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: m/z 50-500.

Expected Data:

| Ion | Calculated m/z | Expected m/z |

| [M+H]⁺ | 149.0557 | 149.06 |

| [M+Na]⁺ | 171.0376 | 171.04 |

The detection of these ions at the retention time established by HPLC provides strong evidence of successful synthesis.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation, providing information on the chemical environment of each proton and carbon atom in the molecule.

Instrumentation and Conditions:

-

Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated Methanol (CD₃OD) or Deuterated Chloroform (CDCl₃).

-

Experiments: ¹H NMR, ¹³C NMR.

Predicted ¹H NMR Spectral Data (in CD₃OD, relative to TMS):

-

~4.1-4.3 ppm (singlet, 2H): Protons on the carbon adjacent to the carboxylic acid (-N-CH₂ -COOH).

-

~3.8-4.0 ppm (triplet, 2H): Protons on the carbon adjacent to the hydroxyl group (-CH₂ -OH).

-

~3.6-3.8 ppm (triplet, 2H): Protons on the carbon adjacent to the nitrosamine nitrogen (-N-CH₂ -CH₂OH).

-

Note: The nitrosamine group introduces rotational isomers (syn/anti), which may lead to peak broadening or the appearance of two distinct sets of signals for the adjacent methylene groups.

Section 5: Visualization of Workflows and Pathways

Synthesis Pathway of HECMN

Caption: Proposed two-step synthesis of HECMN.

Analytical Characterization Workflow

Caption: Workflow for purification and characterization.

Conclusion

This guide outlines a robust and logically sound methodology for the synthesis and comprehensive characterization of this compound (HECMN). By following the detailed protocols for synthesis, purification, and multi-technique analysis (HPLC, LC-MS, and NMR), researchers can confidently produce and validate a high-purity HECMN standard. The availability of this standard is indispensable for advancing toxicological research, refining risk assessments for NDELA, and ensuring the safety and quality of consumer and pharmaceutical products.

References

-

Title: N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances Source: Waters Corporation URL: [Link]

-

Title: Nitrosamines Analysis Source: Phenomenex URL: [Link]

-

Title: Nitrosamine Impurity Assay with HPLC – Extended AppNote Source: MicroSolv Technology Corporation URL: [Link]

-

Title: N-Nitrosodiethanolamine | C4H10N2O3 | CID 14223 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Metabolic activation pathways for NDMA and NDEA Source: ResearchGate URL: [Link]

-

Title: N-Nitrosodiethanolamine (IARC Summary & Evaluation, Volume 77, 2000) Source: Inchem.org URL: [Link]

-

Title: Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed Source: MDPI URL: [Link]

-

Title: N-Nitrosodiethanolamine Source: National Toxicology Program, Department of Health and Human Services URL: [Link]

-

Title: N-Nitrosodiethanolamine (IARC Summary & Evaluation, Volume 17, 1978) Source: Inchem.org URL: [Link]

-

Title: N-Nitrosodiethanolamine (NDELA) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

-

Title: Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating Source: ResearchGate URL: [Link]

-

Title: N-NITROSODIETHANOLAMINE 1. Exposure Data Source: IARC Publications URL: [Link]

-

Title: Direct Determination of N-Nitrosodiethanolamine (NDELA) in Ethan Source: Longdom Publishing URL: [Link]

-

Title: Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide Source: ResearchGate URL: [Link]

-

Title: Diethanolamine / NDELA Starting material Source: Manasa Life Sciences URL: [Link]

-

Title: Direct Determination of N-Nitrosodiethanolamine (Ndela) in Ethanolamines by LC-MS-MS Source: Semantic Scholar URL: [Link]

-

Title: Detection and measurement of N-nitrosodiethanolamine: old challenges and advanced approaches Source: ResearchGate URL: [Link]

-

Title: this compound | C4H8N2O4 | CID 54584 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Investigation of the formation of N-nitrosodiethanolamine in B6C3F1 mice following topical administration of triethanolamine Source: ResearchGate URL: [Link]

-

Title: N-Nitrosodiethanolamine | CAS 1116-54-7 Source: Veeprho URL: [Link]

-

Title: this compound | C4H8N2O4 | CID 54584 - PubChem - NIH Source: National Institutes of Health URL: [Link]

-

Title: Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light Source: ResearchGate URL: [Link]

-

Title: Synthesis of 4-[N-(2-Hydroxyethyl)-N-methylamino]-4'-nitrostilbene Source: PrepChem.com URL: [Link]

-

Title: Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry Source: National Institutes of Health URL: [Link]

-

Title: N-(2-hydroxyethyl)-ethylenediamine-based ionic liquids: Synthesis, structural characterization, thermal, dielectric and catalytic properties Source: ResearchGate URL: [Link]

-

Title: Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine Source: Sciencemadness.org URL: [Link]

-

Title: Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR Source: St Andrews Research Repository URL: [Link]

Sources

- 1. N-Nitrosodiethanolamine | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Nitrosodiethanolamine (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]

- 3. jmcprl.net [jmcprl.net]

- 4. N-Nitrosodiethanolamine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

- 5. N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | C4H8N2O4 | CID 54584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 80556-89-4 [m.chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sciencemadness Discussion Board - Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. waters.com [waters.com]

- 13. Nitrosamine Impurity Assay with HPLC – Extended AppNote [mtc-usa.com]

- 14. lcms.cz [lcms.cz]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (NHECMN)

Executive Summary

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (NHECMN) is a significant metabolite of the potent environmental carcinogen, N-nitrosodiethanolamine (NDELA).[1] While NDELA has been identified as a contaminant in cosmetics, metalworking fluids, and tobacco products, its carcinogenicity is intrinsically linked to its metabolic activation.[2][3] This guide provides a comprehensive technical overview of NHECMN, from its fundamental chemical properties and structure to its formation, metabolic fate, and the advanced analytical strategies required for its detection. We will delve into the mechanisms of its toxicity, grounded in its role as a product of β-oxidation of NDELA, and present detailed, field-proven protocols for its synthesis and trace-level quantification. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of nitrosamine impurities and their impact on human health.

Introduction: The Significance of Nitrosamine Metabolites

The N-nitrosamine class of compounds represents a group of potent genotoxic carcinogens that have garnered significant regulatory and scientific attention.[4] Their presence, even at trace levels, in pharmaceuticals, consumer products, and the environment poses a considerable risk to human health.[2][5] All N-nitrosamines require metabolic activation to exert their carcinogenic effects, a process typically catalyzed by cytochrome P450 enzymes that leads to the formation of highly reactive electrophilic species capable of alkylating DNA.[5][6]

N-nitrosodiethanolamine (NDELA) is a well-documented carcinogen in multiple animal species, inducing tumors primarily in the liver, kidney, and respiratory tract.[2][7][8] Unlike simple dialkylnitrosamines, the activation of β-hydroxylated nitrosamines like NDELA follows a more complex pathway. The primary route of activation involves the oxidation of one of the hydroxyethyl side chains, a process known as β-oxidation. This metabolic conversion yields key metabolites, including this compound (NHECMN), which was first identified in the urine of rats treated with NDELA.[1] Understanding the chemical nature, biological activity, and analytical detection of NHECMN is therefore critical to fully elucidating the toxicological profile of its parent compound, NDELA.

Chemical Structure and Physicochemical Properties

NHECMN is a polar, non-volatile nitrosamine characterized by the presence of both a hydroxyl and a carboxylic acid functional group. These features dictate its solubility and chromatographic behavior.

Chemical Structure

The molecular structure of NHECMN consists of a central nitrosamino group (N-N=O) bonded to a 2-hydroxyethyl group and a carboxymethyl (glycine) group.

Caption: Metabolic formation of NHECMN from NDELA.

Laboratory Synthesis Protocol

The synthesis of an analytical standard of NHECMN is essential for its accurate quantification in biological and environmental matrices. The following protocol describes a robust method based on the nitrosation of a secondary amine precursor.

Causality: This procedure relies on the classical reaction between a secondary amine (N-(2-hydroxyethyl)glycine) and a nitrosating agent (derived from sodium nitrite) under acidic conditions. The acid protonates the nitrite to form nitrous acid (HNO₂), which then generates the potent electrophile, the nitrosonium ion (NO⁺), responsible for attacking the lone pair of electrons on the amine nitrogen. [9] Protocol: Synthesis of NHECMN

-

Precursor Synthesis (if not available): Synthesize or procure N-(2-hydroxyethyl)glycine.

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve N-(2-hydroxyethyl)glycine (1 equivalent) in deionized water. Cool the flask to 0-5 °C in an ice-water bath.

-

Acidification: Slowly add concentrated hydrochloric acid (2 equivalents) dropwise to the solution while maintaining the temperature below 10 °C.

-

Nitrosation: Prepare a solution of sodium nitrite (1.2 equivalents) in deionized water. Add this solution dropwise to the cooled, acidified amine solution over 30-60 minutes. Vigorous stirring is crucial, and the temperature must be strictly maintained between 0-5 °C to prevent decomposition of nitrous acid and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting amine.

-

Work-up and Extraction: Once the reaction is complete, carefully neutralize the solution with a saturated sodium bicarbonate solution to pH 7. Extract the aqueous phase three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified using column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Metabolic Fate and Mechanism of Carcinogenicity

While NHECMN is an excretion product, the broader class of β-hydroxy nitrosamines undergoes further metabolic activation to exert carcinogenic effects. The presence of the β-hydroxyl group makes these compounds poor substrates for the typical α-hydroxylation pathway that activates simple nitrosamines. [10]

Metabolic Activation via Sulfation

A key alternative activation pathway for β-hydroxy nitrosamines is enzymatic conjugation, particularly sulfation. [10]It is hypothesized that the terminal hydroxyl group of metabolites like NHECMN can be sulfated by cytosolic sulfotransferases (SULTs) to form a sulfate ester. This ester is an excellent leaving group, and its spontaneous departure generates a highly reactive carbocation.

Causality: The transformation from a stable alcohol to an unstable sulfate ester converts a poor leaving group (-OH) into a very good one (-OSO₃⁻). This chemical instability is the basis for the formation of the DNA-reactive electrophile. This mechanism has been supported by studies showing that SULT inhibitors can reduce the DNA damage caused by β-hydroxy nitrosamines. [10]

DNA Adduct Formation and Genotoxicity

The carbocation generated following metabolic activation is a potent electrophile that can attack nucleophilic sites on DNA bases, primarily forming DNA adducts at the N7 and O6 positions of guanine. These adducts can lead to mispairing during DNA replication (e.g., G:C to A:T transitions), resulting in permanent mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis. [5]While direct evidence for NHECMN carcinogenicity is limited, its structural similarity to other carcinogenic metabolites, such as N-ethyl-N-carboxymethyl-nitrosamine (ECMN), suggests it is a probable contributor to the overall carcinogenic effect of NDELA. [11]

Analytical Methodologies for Detection and Quantification

Due to the potent carcinogenicity of nitrosamines, regulatory bodies require highly sensitive and specific analytical methods capable of detecting these impurities at parts-per-billion (ppb) or ng/day levels. [4][12]Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: Trace-Level Quantification by LC-MS/MS

This protocol is a self-validating system designed for the robust quantification of NHECMN in a complex matrix like a pharmaceutical drug product.

Workflow Diagram:

Caption: Analytical workflow for NHECMN quantification.

Methodology:

-

Standard and Sample Preparation:

-

Calibration Standards: Prepare a stock solution of the certified NHECMN reference standard in methanol. Perform serial dilutions in a suitable diluent (e.g., 50:50 methanol:water) to create calibration standards ranging from 0.1 ng/mL to 50 ng/mL.

-

Internal Standard (IS): Use a stable isotope-labeled analogue (e.g., NHECMN-d4) as an internal standard to correct for matrix effects and variability. Spike all standards and samples with the IS to a final concentration of 10 ng/mL.

-

Sample Preparation: Accurately weigh the sample (e.g., 100 mg of drug substance), dissolve in the diluent, spike with IS, and vortex to mix. Centrifuge and filter the supernatant through a 0.22 µm PVDF filter prior to injection.

-

-

Liquid Chromatography (LC) Conditions:

-

System: UPLC System (e.g., Waters ACQUITY, Agilent 1290).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm). Rationale: NHECMN is highly polar (XLogP3-AA -0.9), making it poorly retained on traditional C18 reversed-phase columns. HILIC provides excellent retention and separation for such polar analytes.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 95% B to 50% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS).

-

Ion Source: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard to ensure identity and accurate quantification.

-

NHECMN (Precursor Ion m/z 149.1):

-

Quantifier Transition: 149.1 -> m/z (e.g., fragment from loss of H₂O and CO).

-

Qualifier Transition: 149.1 -> m/z (e.g., another characteristic fragment).

-

-

NHECMN-d4 (Precursor Ion m/z 153.1):

-

Quantifier Transition: 153.1 -> corresponding fragment ion.

-

-

-

Source Parameters: Optimize gas flows (Nebulizer, Heater), ion spray voltage, and temperature for maximum signal intensity.

-

Conclusion and Future Perspectives

This compound is a pivotal metabolite in the bioactivation of the environmental carcinogen NDELA. Its chemical properties, particularly its high polarity, present unique challenges and considerations for its synthesis and analytical detection. The mechanisms underlying its formation and potential toxicity underscore the complex pathways by which β-hydroxylated nitrosamines exert their carcinogenic effects. The development of robust, validated analytical methods, such as the HILIC-LC-MS/MS protocol detailed herein, is paramount for accurately assessing human exposure and ensuring the safety of pharmaceutical and consumer products.

Future research should focus on definitively establishing the carcinogenic potency of NHECMN through dedicated in vivo studies and further exploring the role of sulfotransferase enzymes in its metabolic activation across different species, including humans. Such efforts will provide a more complete understanding of the risks associated with NDELA exposure and aid in the development of more effective risk mitigation strategies.

References

Sources

- 1. This compound | C4H8N2O4 | CID 54584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jmcprl.net [jmcprl.net]

- 3. N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The carcinogenicity of N-nitrosodiethanolamine, an environmental pollutant, in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pjoes.com [pjoes.com]

- 10. Recent findings on the metabolism of beta-hydroxyalkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HOCM-NDELA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HOCM-NDELA), also known as N-Nitroso(2-hydroxyethyl)glycine (NHEG), is a nitrosamine of significant interest due to its classification as a potential chemical carcinogen and its identification as a metabolite of N,N'-dinitrosopiperazine. The emergence of nitrosamine impurities in pharmaceutical products has underscored the critical need for a comprehensive understanding of these compounds. This guide provides a detailed examination of HOCM-NDELA, encompassing its physicochemical properties, metabolic pathways, toxicological implications, and advanced analytical methodologies for its detection and quantification. By integrating fundamental scientific principles with practical experimental considerations, this document serves as an essential resource for professionals engaged in pharmaceutical research, development, and quality control.

Introduction and Significance

N-nitrosamines are a class of compounds characterized by the N-N=O functional group and are recognized as potent mutagens and carcinogens in numerous animal species. Their presence in pharmaceuticals, even at trace levels, is a major safety concern for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] HOCM-NDELA (CAS 80556-89-4) has been identified as a urinary metabolite of the carcinogen N,N'-dinitrosopiperazine in rats, making it a relevant biomarker for in vivo nitrosation of piperazine-containing compounds.[3] Given that piperazine moieties are present in some active pharmaceutical ingredients (APIs), understanding the formation, metabolism, and analytical detection of HOCM-NDELA is paramount for ensuring drug safety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of HOCM-NDELA is fundamental for developing appropriate analytical methods and for predicting its environmental and biological fate.

| Property | Value | Source |

| Chemical Formula | C₄H₈N₂O₄ | [4] |

| Molecular Weight | 148.12 g/mol | [4] |

| CAS Number | 80556-89-4 | [4] |

| IUPAC Name | 2-[2-hydroxyethyl(nitroso)amino]acetic acid | [4] |

| Synonyms | N-Nitroso(2-hydroxyethyl)glycine, NHEG, OHECMN | [4] |

| Melting Point | 80-81°C | [5][6] |

| Boiling Point (Predicted) | 449.1 ± 30.0 °C | [5][6] |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | [5][6] |

| pKa (Predicted) | 4.13 ± 0.10 | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Appearance | Pale Yellow to Light Yellow Solid | [5] |

| Storage | -20°C Freezer, Under Inert Atmosphere | [5][6] |

Metabolic Pathways and Formation

HOCM-NDELA is primarily known as a metabolite of N,N'-dinitrosopiperazine. The metabolic pathway involves the enzymatic cleavage of the piperazine ring. In vivo studies in rats have shown that N-nitroso(2-hydroxyethyl)glycine is a significant urinary metabolite, accounting for approximately 22% of the administered dose of N,N'-dinitrosopiperazine.[3] This metabolic transformation is a critical consideration in toxicological risk assessments of piperazine-based drugs that may undergo in vivo nitrosation.

Caption: General mechanism of nitrosamine-induced carcinogenesis.

Regulatory Landscape and Acceptable Intake Limits

Regulatory agencies have established stringent limits for nitrosamine impurities in pharmaceutical products to mitigate the potential cancer risk. The FDA, for instance, has issued guidance recommending acceptable intake (AI) limits for various nitrosamines. For nitrosamines with limited or no carcinogenicity data, a "potent" nitrosamine's AI of 26.5 ng/day is often used as a conservative default limit. [7]For drug products with a maximum daily dose (MDD) below 880 mg/day, this corresponds to a concentration limit of 0.03 ppm. [7]Manufacturers are required to conduct risk assessments to identify potential sources of nitrosamine impurities and, if a risk is identified, perform confirmatory testing using validated analytical methods.

Analytical Methodologies for Detection and Quantification

The detection of trace levels of nitrosamines requires highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the method of choice for the quantification of nitrosamine impurities in APIs and finished pharmaceutical products. [1][2]

Sample Preparation

A critical aspect of nitrosamine analysis is the sample preparation, which aims to extract the analytes of interest from the sample matrix while minimizing interferences. A general workflow is as follows:

-

Dissolution: The drug substance or a powdered tablet is dissolved in a suitable solvent, often methanol or a mixture of methanol and water.

-

Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to concentrate the nitrosamines and remove interfering components.

-

Filtration: The final extract is filtered through a 0.22 or 0.45 µm filter to remove particulates before injection into the LC-MS/MS system.

Caption: General sample preparation workflow for nitrosamine analysis.

LC-MS/MS Instrumentation and Parameters

A typical LC-MS/MS method for nitrosamine analysis involves the following:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of nitrosamines.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile), often with a modifier like formic acid to improve peak shape and ionization efficiency.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used, with APCI sometimes offering better sensitivity for certain nitrosamines.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each nitrosamine.

-

Experimental Protocol: A Representative LC-MS/MS Method

The following is a representative, non-validated protocol based on common practices for nitrosamine analysis. Method development and validation are essential for each specific application.

-

Standard Preparation:

-

Prepare a stock solution of HOCM-NDELA reference standard in methanol.

-

Perform serial dilutions to create a series of calibration standards.

-

Prepare an internal standard solution (e.g., a deuterated analog) for accurate quantification.

-

-

Sample Preparation:

-

Weigh and dissolve the sample in the initial mobile phase composition.

-

Spike with the internal standard.

-

Vortex and centrifuge to pellet excipients.

-

Filter the supernatant into an autosampler vial.

-

-

LC Conditions:

-

Column: C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization: Positive ESI or APCI

-

MRM Transitions: Determine the optimal precursor ion ([M+H]⁺) and product ions for HOCM-NDELA and the internal standard through infusion experiments.

-

Collision Energy: Optimize for each MRM transition.

-

Conclusion

This compound is a compound of increasing relevance in the pharmaceutical industry due to its potential carcinogenicity and its role as a metabolite of other nitrosamines. A thorough understanding of its properties, formation, and toxicological significance is crucial for effective risk assessment and mitigation. The implementation of sensitive and robust analytical methods, such as LC-MS/MS, is essential for ensuring that pharmaceutical products are free from unacceptable levels of this and other nitrosamine impurities, thereby safeguarding public health. This guide provides a foundational resource for researchers and professionals working to address the challenges posed by nitrosamine impurities.

References

-

PubChem. This compound. Available at: [Link]

-

Hecht, S. S., Morrison, J. B., & Young, R. (1984). N-Nitroso(2-hydroxyethyl)glycine, a urinary metabolite of N,N-dinitrosopiperazine with potential utility as a monitor for its formation in vivo from piperazine. Carcinogenesis, 5(7), 979–981. Available at: [Link]

-

PubChem. This compound | C4H8N2O4 | CID 54584. Available at: [Link]

-

ResearchGate. Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Available at: [Link]

-

ResearchGate. Synthesis of N-nitroso glycine 27-36. Available at: [Link]

-

Hiasa, Y., et al. (1999). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer Letters, 145(1-2), 143-149. Available at: [Link]

-

PubMed. The comprehensive prediction of carcinogenic potency and tumorigenic dose (TD50) for two problematic N-nitrosamines in food: NMAMPA and NMAMBA using toxicology in silico methods. Available at: [Link]

-

Health and Environmental Sciences Institute. Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Available at: [Link]

-

ChemBK. N-ethyl-N-(2-hydroxyethyl)nitrosamine. Available at: [Link]

-

Veeprho. N-Nitroso(2-hydroxyethyl)glycine | CAS 80556-89-4. Available at: [Link]

-

PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]

-

European Directorate for the Quality of Medicines & HealthCare. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Available at: [Link]

Sources

- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 3. N-Nitroso(2-hydroxyethyl)glycine, a urinary metabolite of N,N-dinitrosopiperazine with potential utility as a monitor for its formation in vivo from piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H8N2O4 | CID 54584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 80556-89-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 80556-89-4 [m.chemicalbook.com]

- 7. hesiglobal.org [hesiglobal.org]

An In-Depth Technical Guide to the Metabolic Pathway of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Abstract

This technical guide provides a comprehensive examination of the metabolic pathway of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HOCM-NDELA), a significant metabolite of the procarcinogen N-nitrosodiethanolamine (NDELA). We will explore the enzymatic processes governing its formation via β-oxidation, juxtaposed with the bioactivation of its precursor through α-hydroxylation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, quantitative data, and mechanistic insights to support toxicological studies and risk assessment.

Introduction: The Significance of HOCM-NDELA in Nitrosamine Metabolism

This compound (HOCM-NDELA), also known by synonyms such as N-Nitroso-(2-hydroxyethyl)glycine (NHEG) and ECMN, is a key urinary metabolite of the carcinogenic compound N-nitrosodiethanolamine (NDELA)[1][2]. NDELA is an environmental contaminant found in various products, including metalworking fluids, cosmetics, and pesticides, and its metabolism is of significant interest in toxicology and drug safety[3]. Understanding the formation and fate of HOCM-NDELA is crucial for a complete assessment of the risks associated with NDELA exposure. This guide will dissect the metabolic pathways, focusing on the enzymatic reactions, experimental methodologies for their study, and the toxicological implications.

Formation of HOCM-NDELA: The β-Oxidation Pathway

The primary route for the formation of HOCM-NDELA from its precursor, NDELA, is through a two-step β-oxidation process. This metabolic cascade occurs in the liver and has been demonstrated in various animal species, including rats, hamsters, and mice[4].

The β-oxidation of NDELA is initiated by the oxidation of one of the 2-hydroxyethyl side chains. This process is dependent on the cofactor NAD+, strongly implicating the involvement of dehydrogenase enzymes[1]. The first stable intermediate formed is N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN)[1][5]. Subsequently, EFMN undergoes further oxidation to yield the final product, HOCM-NDELA[1]. This second step is characteristic of aldehyde dehydrogenase activity[6][7][8].

It has been suggested that this β-oxidation pathway may represent a detoxification route for NDELA, as studies have not found a direct correlation between the extent of HOCM-NDELA formation and the carcinogenic potency of NDELA across different species[4].

Diagram of the β-Oxidation Pathway

Caption: The β-oxidation pathway of NDELA to HOCM-NDELA.

Competing Metabolic Pathways of the Precursor (NDELA)

To fully understand the toxicological context of HOCM-NDELA, it is essential to consider the other significant metabolic pathways of its parent compound, NDELA.

Metabolic Activation via α-Hydroxylation

The primary mechanism for the genotoxicity of many nitrosamines is metabolic activation through α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes[9]. In the case of NDELA, CYP2E1 has been identified as a key enzyme in this process[10]. α-hydroxylation of NDELA leads to the formation of an unstable α-hydroxynitrosamine, which spontaneously decomposes to form a reactive 2-hydroxyethyldiazonium ion and glycolaldehyde[10][11]. The 2-hydroxyethyldiazonium ion is an alkylating agent that can form DNA adducts, such as O6-(2-hydroxyethyl)guanine, which are implicated in the initiation of carcinogenesis[12].

Formation of N-Nitroso-2-hydroxymorpholine (NHMOR)

Another metabolic route for NDELA is an alternative β-oxidation pathway that results in the formation of a cyclic hemiacetal, N-nitroso-2-hydroxymorpholine (NHMOR)[10][13]. This metabolite has been shown to be mutagenic, indicating that not all β-oxidation products are necessarily detoxification products[13].

Diagram of Competing Metabolic Pathways of NDELA

Caption: Competing metabolic pathways of NDELA.

Quantitative Analysis of NDELA Metabolism

The extent of NDELA metabolism through the β-oxidation pathway can be quantified. In vitro studies provide valuable data on the conversion rates.

| Precursor | Metabolite | Conversion Rate | Experimental System | Cofactor | Reference |

| NDELA | EFMN | ~1% of initial NDELA | Rat Liver S9 Fraction | NAD+ | [1] |

| EFMN | HOCM-NDELA | ~50% of formed EFMN | Rat Liver S9 Fraction | NAD+ | [1] |

These findings indicate that while the β-oxidation pathway to HOCM-NDELA is a confirmed metabolic route, it may represent a minor pathway in terms of overall NDELA metabolism under these specific in vitro conditions.

Experimental Protocols

In Vitro Metabolism of NDELA using Liver S9 Fraction

This protocol is designed to study the formation of HOCM-NDELA from NDELA in a controlled in vitro environment.

Materials:

-

N-nitrosodiethanolamine (NDELA)

-

N-(2-Hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN) standard

-

Nicotinamide adenine dinucleotide (NAD+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), rat liver S9 fraction (typically 1-2 mg/mL protein), and NAD+ (e.g., 1 mM).

-

Initiation of Reaction: Add NDELA to the incubation mixture to a final concentration (e.g., 100 µM).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.

-

Sample Cleanup:

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 10% methanol in water).

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration, if necessary.

-

-

LC-MS/MS Analysis:

-

Analyze the processed sample using a validated LC-MS/MS method for the quantification of HOCM-NDELA and EFMN.

-

Use a calibration curve prepared with authentic standards of HOCM-NDELA and EFMN for accurate quantification.

-

Diagram of In Vitro Metabolism Workflow

Caption: Workflow for in vitro metabolism of NDELA.

Toxicological Significance

The formation of HOCM-NDELA is generally considered a detoxification step, as it converts the procarcinogen NDELA into a more polar, water-soluble compound that can be readily excreted in the urine[4][20]. The carboxylic acid group increases its hydrophilicity, facilitating renal clearance.

However, the overall toxicity of NDELA exposure is a function of the balance between the bioactivation (α-hydroxylation) and detoxification (β-oxidation to HOCM-NDELA and other pathways) routes. Factors that can influence this balance include:

-

Species-specific differences: The relative activities of CYP enzymes and dehydrogenases can vary significantly between species, leading to different metabolic profiles and susceptibilities to NDELA-induced carcinogenesis[4].

-

Genetic polymorphisms: Variations in the genes encoding for metabolic enzymes can alter an individual's ability to metabolize nitrosamines.

-

Enzyme induction or inhibition: Co-exposure to other xenobiotics can either induce or inhibit the activity of metabolic enzymes, thereby shifting the balance between bioactivation and detoxification.

While HOCM-NDELA itself is not considered to be genotoxic, its presence in urine serves as a valuable biomarker for exposure to its carcinogenic precursor, NDELA[20].

Conclusion

The metabolic pathway leading to this compound is a significant aspect of the biotransformation of the procarcinogen N-nitrosodiethanolamine. The β-oxidation of NDELA to HOCM-NDELA, mediated by dehydrogenase enzymes, is generally viewed as a detoxification pathway. However, it competes with the bioactivation of NDELA through α-hydroxylation by cytochrome P450 enzymes. A thorough understanding of the interplay between these pathways is essential for the accurate assessment of the health risks associated with NDELA exposure. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the metabolism and toxicological profile of this important class of compounds.

References

-

An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Airoldi, L., Bonfanti, M., Fanelli, R., & Tavecchia, P. (1984). Identification of a nitrosamino aldehyde and a nitrosamino acid resulting from beta-oxidation of N-nitrosodiethanolamine. Biomedical Mass Spectrometry, 11(1), 31-34. [Link]

-

Preussmann, R., & Eisenbrand, G. (1982). Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions. Carcinogenesis, 3(2), 155-159. [Link]

-

Lindahl, R., & Evces, S. (1987). Changes in aldehyde dehydrogenase activity during diethylnitrosamine-initiated rat hepatocarcinogenesis. Carcinogenesis, 8(6), 785-790. [Link]

-

Loeppky, R. N., Goelzer, P., & Park, S. (2002). Microsome-mediated oxidation of N-nitrosodiethanolamine (NDELA), a bident carcinogen. Chemical Research in Toxicology, 15(4), 483-494. [Link]

-

Bonfanti, M., Galli, A., Magagnotti, C., Fanelli, R., & Airoldi, L. (1987). Beta-oxidation of N-nitrosodiethanolamine in different animal species in vitro and in vivo. IARC Scientific Publications, (84), 91-93. [Link]

-

Bonfanti, M., Magagnotti, C., Galli, A., Bagnati, R., Moret, M., Gariboldi, P., Fanelli, R., & Airoldi, L. (1986). Comparative in vitro and in vivo beta-oxidation of N-nitrosodiethanolamine in different animal species. Chemico-Biological Interactions, 59(2), 203-210. [Link]

-

An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. (2025). ResearchGate. [Link]

-

Hecht, S. S., Morrison, J. B., & Young, R. (1984). N-Nitroso(2-hydroxyethyl)glycine, a urinary metabolite of N,N-dinitrosopiperazine with potential utility as a monitor for its formation in vivo from piperazine. Carcinogenesis, 5(7), 979-981. [Link]

-

Li, Z., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Health and Environmental Sciences Institute. [Link]

-

Peterson, L. A., Naruko, K. C., & Zaidi, S. (2013). Role of aldehydes in the toxic and mutagenic effects of nitrosamines. Mutation Research, 753(2), 99-110. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). N-Nitrosodiethanolamine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. IARC. [Link]

-

Peterson, L. A., Naruko, K. C., & Zaidi, S. (2013). Role of aldehydes in the toxic and mutagenic effects of nitrosamines. PMC. [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for N-Nitrosodimethylamine (NDMA). [Link]

-

Loeppky, R. N., Park, S., & Goelzer, P. (2000). DNA adducts from N-nitrosodiethanolamine and related beta-oxidized nitrosamines in vivo: (32)P-postlabeling methods for glyoxal- and O(6)-. Chemical Research in Toxicology, 13(10), 981-990. [Link]

-

N-Nitroso(2-hydroxyethyl)glycine | CAS 80556-89-4. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]

-

Hiasa, Y., Paul, M., Hayashi, I., Mochizuki, M., Tsutsumi, H., Kuwashima, S., Kitahori, Y., & Konishi, N. (1999). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer Letters, 145(1-2), 143-149. [Link]

-

Xia, Y., Bernert, J. T., Jain, R. B., Ashley, D. L., & Pirkle, J. L. (2013). Quantitative analysis of five tobacco-specific N-nitrosamines in urine by liquid chromatography-atmospheric pressure ionization tandem mass spectrometry. Journal of Analytical Toxicology, 37(8), 517-524. [Link]

-

Kim, D., & Gu, J. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]

-

Hecht, S. S. (1984). N-Nitroso-2-hydroxymorpholine, a mutagenic metabolite of N-nitrosodiethanolamine. Carcinogenesis, 5(12), 1745-1747. [Link]

-

Nageswara Rao, R., & Mehra, S. K. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

-

Wu, W. N. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Protocols. [Link]

-

N-(2-Hydroxyethyl)-N-(formylmethyl)nitrosamine | C4H8N2O3 | CID 124821. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Bondonno, C. P., Croft, K. D., & Ward, N. C. (2020). Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. Analytical Methods, 12(2), 168-174. [Link]

-

Lindahl, R. (1992). Aldehyde Dehydrogenases and Their Role in Carcinogenesis. Taylor & Francis Online. [Link]

-

Pardo, V., González-Rodríguez, A., & Muntané, J. (2019). Role of Aldehyde Dehydrogenases in Physiopathological Processes. Antioxidants, 8(3), 69. [Link]

-

Mirvish, S. S. (2010). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate. [Link]

-

This compound | C4H8N2O4 | CID 54584. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Rapid Analysis of N-Nitrosamines in Urine using Ultra High-Pressure Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. [Link]

-

Chao, M. R., Wang, Y. J., & Lin, C. H. (2016). Elevated urinary levels of carcinogenic N-nitrosamines in patients with urinary tract infections measured by isotope dilution online SPE LC-MS/MS. Journal of Hazardous Materials, 311, 143-150. [Link]

-

Long, A. S., Bell, R., & Heflich, R. H. (2024). Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice. Environmental and Molecular Mutagenesis, 65(6-7), 190-202. [Link]

-

CAS No : 80556-89-4| Chemical Name : N-Nitroso(2-hydroxyethyl)glycine. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

Westphal, M., & Van Aken, E. (2005). Pharmacokinetics of hydroxyethyl starch. Best Practice & Research Clinical Anaesthesiology, 19(3), 495-513. [Link]

-

van Eunen, K., Bouwman, J., & Bakker, B. M. (2012). Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. PLoS Computational Biology, 8(8), e1002585. [Link]

-

This compound | C4H8N2O4 | CID 54584. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

- 1. Identification of a nitrosamino aldehyde and a nitrosamino acid resulting from beta-oxidation of N-nitrosodiethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H8N2O4 | CID 54584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 4. Comparative in vitro and in vivo beta-oxidation of N-nitrosodiethanolamine in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2-Hydroxyethyl)-N-(formylmethyl)nitrosamine | C4H8N2O3 | CID 124821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Changes in aldehyde dehydrogenase activity during diethylnitrosamine-initiated rat hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Role of Aldehyde Dehydrogenases in Physiopathological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hesiglobal.org [hesiglobal.org]

- 10. Microsome-mediated oxidation of N-nitrosodiethanolamine (NDELA), a bident carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of aldehydes in the toxic and mutagenic effects of nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA adducts from N-nitrosodiethanolamine and related beta-oxidized nitrosamines in vivo: (32)P-postlabeling methods for glyoxal- and O(6)-hydroxyethyldeoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Nitroso-2-hydroxymorpholine, a mutagenic metabolite of N-nitrosodiethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. veeprho.com [veeprho.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. N-Nitroso(2-hydroxyethyl)glycine, a urinary metabolite of N,N-dinitrosopiperazine with potential utility as a monitor for its formation in vivo from piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA): A Biomarker of Nitrosamine Exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Sensitive Nitrosamine Exposure Monitoring

The presence of nitrosamine impurities in pharmaceuticals, food, and consumer products has emerged as a significant public health concern.[1][2][3] Classified as probable human carcinogens, these compounds necessitate stringent control and monitoring to mitigate potential risks to human health.[2][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the detection and control of nitrosamine impurities in drug substances and products.[1][2][3][5] This has driven the pharmaceutical industry to implement robust risk assessment strategies and develop highly sensitive analytical methods for their detection and quantification.[3][6][7]

Biomarkers of exposure offer a powerful tool for assessing the internal dose of xenobiotics and understanding their metabolic fate.[8][9] In the context of nitrosamine exposure, urinary biomarkers provide a non-invasive means to quantify the uptake of these carcinogens from various sources.[8][9] This guide focuses on N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA), a key metabolite of the carcinogenic nitrosamine, N-nitrosodiethanolamine (NDELA), and its application as a reliable biomarker of exposure.

The Genesis of HECMNA: Metabolic Activation of N-Nitrosodiethanolamine (NDELA)

N-Nitrosodiethanolamine (NDELA) is a potent carcinogen that has been detected in various consumer products and industrial settings.[4][10][11] The carcinogenicity of many nitrosamines is contingent upon their metabolic activation to reactive electrophilic species that can form DNA adducts.[8][12][13] The metabolic pathway of NDELA leading to the formation of HECMNA is a critical aspect of its toxicology and the basis for HECMNA's utility as a biomarker.

The primary route of NDELA metabolism involves two key enzymatic pathways: α-hydroxylation and β-oxidation.[4][11][14] While α-hydroxylation is a common activation pathway for many nitrosamines, leading to the formation of highly reactive diazonium ions, β-oxidation of one of the ethanol side chains of NDELA is the pathway that generates HECMNA.[15][16] This process is catalyzed by enzymes such as alcohol dehydrogenase and cytochrome P450, particularly CYP2E1.[11][14][17]

The β-oxidation of NDELA proceeds through an intermediate aldehyde, N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN), which is subsequently oxidized to the carboxylic acid, HECMNA.[15] HECMNA is then excreted in the urine.[15][18][19] The detection and quantification of HECMNA in urine, therefore, provides a direct measure of exposure to and metabolic processing of NDELA.[19]

Caption: Metabolic conversion of NDELA to HECMNA and its subsequent excretion.

Analytical Methodology for HECMNA Quantification in Biological Matrices

The reliable quantification of HECMNA in complex biological matrices such as urine requires highly sensitive and selective analytical techniques. The method of choice for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][6][20][21] This technique offers the necessary specificity to distinguish HECMNA from endogenous matrix components and the sensitivity to detect the low concentrations typically found in biological samples.[7]

Experimental Protocol: Quantification of HECMNA in Urine by LC-MS/MS

This protocol outlines a validated approach for the determination of HECMNA in human urine.

1. Materials and Reagents:

-

Reference Standards: this compound (HECMNA) and a suitable stable isotope-labeled internal standard (e.g., d4-HECMNA). High-purity reference materials are crucial for accurate quantification.[22]

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, ammonium acetate.

-

Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.

2. Sample Preparation and Extraction:

The goal of sample preparation is to isolate HECMNA from the urine matrix and concentrate it for analysis.

-

Step 1: Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.

-

Step 2: Internal Standard Spiking: Add a known amount of the internal standard solution to an aliquot of the urine sample.

-

Step 3: Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute HECMNA and the internal standard with an appropriate elution solvent (e.g., methanol with formic acid).

-

-

Step 4: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Caption: Step-by-step workflow for the extraction of HECMNA from urine samples.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of HECMNA.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for HECMNA analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for HECMNA and its internal standard. This highly selective detection method minimizes interferences from the matrix.

-

| Parameter | Typical Value |

| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time-programmed gradient from low to high organic content |

| Ionization Mode | ESI Positive |

| MRM Transition (HECMNA) | Analyte-specific precursor/product ion pair |

| MRM Transition (Internal Standard) | Analyte-specific precursor/product ion pair |

4. Method Validation:

A rigorous method validation is essential to ensure the reliability of the analytical data. Validation should be performed according to established guidelines (e.g., ICH) and should assess the following parameters:

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Interpretation of HECMNA Levels and Applications

The quantified levels of HECMNA in urine can be used to:

-

Assess Exposure to NDELA: Higher urinary HECMNA concentrations are indicative of greater exposure to NDELA.

-

Inform Risk Assessments: By providing data on internal exposure, HECMNA levels can contribute to more accurate risk assessments for NDELA.

-

Evaluate the Efficacy of Mitigation Strategies: Monitoring HECMNA levels can help determine the effectiveness of measures taken to reduce exposure to NDELA in occupational or environmental settings.

-

Support Pharmacokinetic and Toxicokinetic Studies: In preclinical and clinical studies, HECMNA can be used to understand the absorption, distribution, metabolism, and excretion of NDELA.

Conclusion and Future Perspectives

This compound (HECMNA) has been established as a valuable biomarker for assessing exposure to the carcinogen N-nitrosodiethanolamine (NDELA). The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for its reliable quantification in biological matrices. As regulatory scrutiny of nitrosamine impurities continues to intensify, the use of validated biomarkers like HECMNA will play an increasingly critical role in protecting public health.

Future research in this area may focus on:

-

Expanding the Panel of Nitrosamine Biomarkers: Identifying and validating biomarkers for other relevant nitrosamines to provide a more comprehensive picture of total nitrosamine exposure.

-

Investigating Inters-individual Variability: Understanding the factors that influence the metabolism of NDELA and the excretion of HECMNA, such as genetic polymorphisms in metabolic enzymes.

-

Application in Epidemiological Studies: Utilizing HECMNA as a biomarker in large-scale epidemiological studies to further elucidate the relationship between NDELA exposure and cancer risk in human populations.

This guide provides a comprehensive technical overview for researchers and professionals in the pharmaceutical and related industries, empowering them with the knowledge to effectively utilize HECMNA as a biomarker of nitrosamine exposure.

References

- Vertex AI Search. (2026). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.

- National Pharmaceutical Regulatory Agency (NPRA). (n.d.). GUIDELINE ON CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS.

- U.S. Food and Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs.

- National Institutes of Health (NIH). (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.

- National Institutes of Health (NIH). (n.d.). EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES.

- U.S. Pharmacopeia (USP). (2020). General Chapter <1469> Nitrosamine Impurities.

- National Center for Biotechnology Information (NCBI). (n.d.). N-Nitrosodiethanolamine - Some Industrial Chemicals.

- PubChem. (n.d.). N-Nitrosodiethanolamine | C4H10N2O3 | CID 14223.

- National Institutes of Health (NIH). (n.d.). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed.

- Inchem.org. (2000).

- Anonymous. (n.d.). Microsome-mediated oxidation of N-nitrosodiethanolamine (NDELA), a bident carcinogen.

- ResearchGate. (n.d.).

- MDPI. (n.d.). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed.

- National Institutes of Health (NIH). (n.d.). Metabolism and cellular interactions of N-nitrosodiethanolamine.

- PubMed. (n.d.).

- ECETOC. (n.d.). Human Exposure to N-Nitrosamines, their Effects, and a Risk Assessment for N-Nitrosodiethanolamine in Personal Care Products.

- ResearchGate. (2024). Detection and measurement of N-nitrosodiethanolamine: old challenges and advanced approaches.

- PubMed. (n.d.). Alcoholdehydrogenase as an activating enzyme for N-nitrosodiethanolamine (NDELA): in vitro activation of NDELA to a potent mutagen in Salmonella typhimurium.

- ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide.

- National Institutes of Health (NIH). (n.d.).

- PubMed. (2016). Exposure and Metabolic Activation Biomarkers of Carcinogenic Tobacco-Specific Nitrosamines.

- PubMed. (2007). N-7-Alkyl-2'-Deoxyguanosine as Surrogate Biomarkers for N-nitrosamine Exposure in Human Lung.

- Anonymous. (n.d.). High-Purity Nitrosobis(2-hydroxyethyl)

- PubMed Central. (n.d.).

- PubChem. (n.d.). This compound.

- ResearchGate. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.

- PubMed. (2024).

Sources

- 1. edaegypt.gov.eg [edaegypt.gov.eg]

- 2. fda.gov [fda.gov]

- 3. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. npra.gov.my [npra.gov.my]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exposure and Metabolic Activation Biomarkers of Carcinogenic Tobacco-Specific Nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. N-Nitrosodiethanolamine (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]

- 12. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed | MDPI [mdpi.com]

- 14. Microsome-mediated oxidation of N-nitrosodiethanolamine (NDELA), a bident carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Nitrosodiethanolamine | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Alcoholdehydrogenase as an activating enzyme for N-nitrosodiethanolamine (NDELA): in vitro activation of NDELA to a potent mutagen in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism and cellular interactions of N-nitrosodiethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetics and bioavailability of N-nitrosodiethanolamine after intravenous and cutaneous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. hpc-standards.com [hpc-standards.com]

An In-Depth Technical Guide on the Carcinogenicity of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMN) is a nitrosamine compound that has been identified as a metabolite of the carcinogen N,N-dinitrosopiperazine.[1] Like many N-nitroso compounds, its chemical structure raises significant concerns regarding its potential carcinogenicity. This guide provides a comprehensive technical overview of HECMN, synthesizing available data on its metabolism, mechanisms of genotoxicity, and the broader context of nitrosamine carcinogenicity. It is designed to serve as a foundational resource for scientific professionals engaged in toxicology, cancer research, and pharmaceutical safety assessment. The document details the metabolic pathways that lead to the formation of reactive electrophilic species, explores the subsequent DNA damage, and outlines established experimental protocols for evaluating the carcinogenic risk of such compounds.

Chemical Identity and Context

This compound, also referred to as N-Nitroso-(2-hydroxyethyl)glycine, is a chemical with the molecular formula C4H8N2O4.[2][3] It is recognized primarily as a urinary metabolite of other carcinogenic nitrosamines, such as N,N-dinitrosopiperazine, in animal models.[1] The presence of the N-nitroso group is a key structural alert for carcinogenicity, as this functional group is common to a class of potent, multi-species carcinogens.[4] The study of metabolites like HECMN is crucial for understanding the complete toxicological profile of the parent compound and for identifying reliable biomarkers of exposure.[1]

Metabolic Activation: The Gateway to Carcinogenicity

The carcinogenicity of most N-nitrosamines is not exerted by the parent compound itself but requires metabolic activation.[5][6] This bioactivation is a critical event that transforms the relatively stable nitrosamine into a highly reactive electrophile capable of damaging cellular macromolecules, including DNA.

2.1 The Role of Cytochrome P450 (CYP) Enzymes

The primary pathway for the metabolic activation of nitrosamines involves oxidation by cytochrome P450 enzymes.[5][7] While the specific CYP isozymes responsible for HECMN metabolism have not been extensively detailed, the general mechanism for β-hydroxynitrosamines is understood to proceed via two main routes:

-

α-Hydroxylation: This is the most common activation pathway for many simple dialkylnitrosamines.[8] CYP enzymes introduce a hydroxyl group on the carbon atom adjacent (alpha) to the nitroso group. This intermediate is unstable and spontaneously decomposes to yield a diazonium ion, a potent alkylating agent.

-